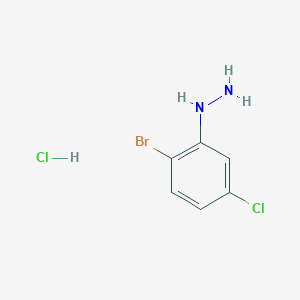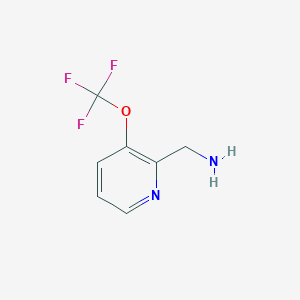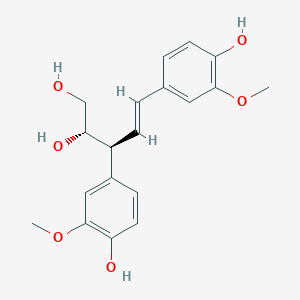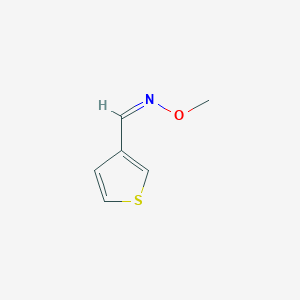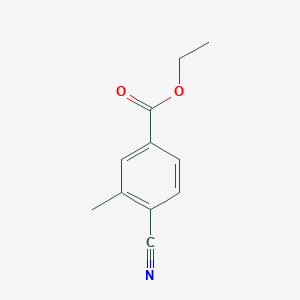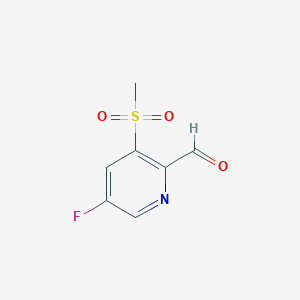
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid is a cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the β-lactam core structure, which is crucial for the antibiotic activity.
Thiazole Ring Introduction: The 2-aminothiazol-4-yl group is introduced through a nucleophilic substitution reaction.
Acylation: The acetamido group is added via an acylation reaction, often using acetic anhydride or acetyl chloride.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Initial production of the β-lactam core through microbial fermentation.
Chemical Modification: Subsequent chemical modifications to introduce the thiazole and acetamido groups.
Purification: Purification steps such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the β-lactam ring.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced β-lactam derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and in the study of drug delivery systems.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan layers, which are essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin with a similar structure but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid is unique due to its specific side chain modifications, which confer distinct antibacterial properties and resistance to certain β-lactamases.
Properties
CAS No. |
775233-43-7 |
|---|---|
Molecular Formula |
C₁₃H₁₄N₄O₅S₂ |
Molecular Weight |
370.4 |
Synonyms |
(6R,7R)-7-(2-(2-Aminothiazol-4-yl)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Aci |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)
